4-(4-フルオロフェニル)オキサゾール

概要

説明

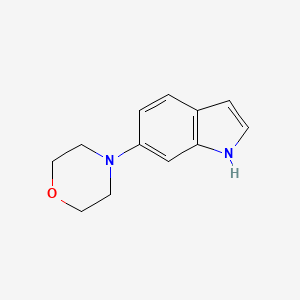

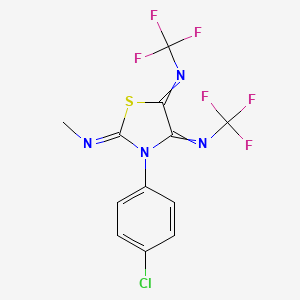

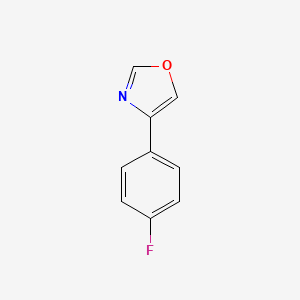

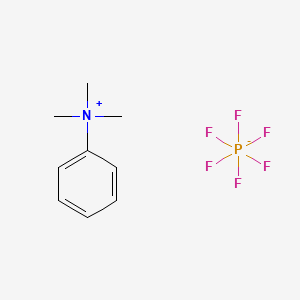

“4-(4-Fluorophenyl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

Oxazoles, including “4-(4-Fluorophenyl)oxazole”, can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis

Oxazoles, such as “4-(4-Fluorophenyl)oxazole”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .科学的研究の応用

医薬品化学

オキサゾールとその誘導体、4-(4-フルオロフェニル)オキサゾールを含め、は医薬品化学において重要な複素環化合物です . それらは多くの薬物や生物学的に関連する分子の一部です .

抗菌活性

オキサゾール誘導体は、様々な細菌株に対して抗菌活性を示してきました . オキサゾール誘導体における置換パターンは、これらの生物活性を明確にする上で重要な役割を果たします .

抗がん特性

一部のオキサゾール誘導体は、抗がん剤としての可能性を示しています . 特定のメカニズムと有効性は、オキサゾール環の正確な構造と置換基によって異なる場合があります .

抗炎症活性

オキサゾール誘導体は、抗炎症特性についても研究されてきました . これにより、炎症を特徴とする疾患の治療に役立つ可能性があります .

抗糖尿病効果

特定のオキサゾール誘導体は、抗糖尿病効果を示しています . これは、糖尿病の管理における潜在的な用途を示唆しています .

抗肥満用途

研究によると、一部のオキサゾール誘導体は、抗肥満効果がある可能性があります . これは、肥満および関連する健康問題に対処する上で有益となる可能性があります .

抗酸化特性

オキサゾール誘導体は、抗酸化特性を示すことが判明しています . 抗酸化物質は、フリーラジカルによる損傷から身体を保護する上で不可欠です .

新規化学エンティティの合成

オキサゾールは、医薬品化学における新規化学エンティティの合成における中間体として頻繁に使用されます . これは、新しい薬物や治療法の開発において貴重なツールとなります .

Safety and Hazards

将来の方向性

Oxazole derivatives, including “4-(4-Fluorophenyl)oxazole”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry. They are part of a large number of drugs and biologically relevant molecules. The future research directions could involve synthesizing various oxazole derivatives and screening them for their various biological activities .

作用機序

Target of Action

4-(4-Fluorophenyl)oxazole is a heterocyclic compound that has been studied for its potential therapeutic applications Oxazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, such as enzymes, receptors, or cellular structures, depending on the specific derivative and its functional groups.

Mode of Action

For instance, some oxazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation, leading to cell death . Others have been shown to bind to bacterial proteins, disrupting their normal function and resulting in antibacterial activity . The specific interactions between 4-(4-Fluorophenyl)oxazole and its targets would depend on the compound’s chemical structure and the nature of the target.

Biochemical Pathways

For example, oxazole derivatives with anticancer activity may interfere with pathways involved in cell proliferation, apoptosis, or DNA repair . Those with antibacterial activity could disrupt bacterial metabolic or biosynthetic pathways .

Result of Action

Based on the reported activities of oxazole derivatives, potential effects could include the inhibition of key enzymes, disruption of cellular structures, induction of cell death, or inhibition of bacterial growth . The exact effects would depend on the compound’s specific targets and mode of action.

特性

IUPAC Name |

4-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQONSONZKLLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620269 | |

| Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620633-04-7 | |

| Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1628934.png)

![2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B1628938.png)